molecular formula C12H17N5 B6646035 2,6-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrimidin-4-amine

2,6-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrimidin-4-amine

Cat. No. B6646035
M. Wt: 231.30 g/mol
InChI Key: ILWBOCUPTRMFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrimidin-4-amine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DMPEP and belongs to the pyrimidine class of compounds.

Scientific Research Applications

DMPEP has been widely studied for its potential applications in various scientific fields. It has been found to exhibit promising results in the areas of medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, DMPEP has been investigated for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's. In neuroscience, DMPEP has been studied for its ability to modulate neurotransmitter systems, which could lead to the development of new drugs for neurological disorders. In biochemistry, DMPEP has been explored for its potential as a tool for studying protein-protein interactions.

Mechanism of Action

DMPEP is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes such as learning and memory, and its dysregulation has been implicated in various neurological disorders. DMPEP has been found to enhance the activity of mGluR5, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
DMPEP has been found to exhibit various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory retention. It has also been found to enhance synaptic plasticity, which is essential for learning and memory. Additionally, DMPEP has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DMPEP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also highly selective for the mGluR5 receptor, which reduces the likelihood of off-target effects. However, DMPEP has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which could limit its effectiveness in long-term studies.

Future Directions

There are several future directions for research on DMPEP. One area of interest is the development of new drugs that target the mGluR5 receptor. DMPEP could serve as a lead compound for the development of these drugs. Another area of research is the investigation of DMPEP's potential as a tool for studying protein-protein interactions. DMPEP could be used to study the role of mGluR5 in various physiological processes. Additionally, further studies are needed to elucidate the mechanism of action of DMPEP and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of DMPEP involves the condensation of 2,6-dimethylpyrimidin-4-amine with 4-methyl-1H-pyrazole-1-ethanamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

2,6-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-9-7-14-17(8-9)5-4-13-12-6-10(2)15-11(3)16-12/h6-8H,4-5H2,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWBOCUPTRMFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCCN2C=C(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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